molecular formula C18H20N2O5 B5374788 N-[(1E)-3-[(3-hydroxypropyl)amino]-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide

N-[(1E)-3-[(3-hydroxypropyl)amino]-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide

Cat. No.: B5374788
M. Wt: 344.4 g/mol
InChI Key: CIQAYMFAJITFFN-NTCAYCPXSA-N
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Description

N-[(1E)-3-[(3-hydroxypropyl)amino]-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a furan ring, a carboxamide group, and a methoxyphenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1E)-3-[(3-hydroxypropyl)amino]-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the carboxamide group: This step involves the reaction of the furan derivative with an amine, such as 3-hydroxypropylamine, under suitable conditions.

    Attachment of the methoxyphenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a methoxyphenyl halide and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(1E)-3-[(3-hydroxypropyl)amino]-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4.

    Reduction: The carbonyl group in the oxopropenyl moiety can be reduced to an alcohol using reducing agents like NaBH4 or LiAlH4.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or H2O2 under acidic or basic conditions.

    Reduction: NaBH4 or LiAlH4 in anhydrous solvents like THF or ether.

    Substitution: Nucleophiles like amines, thiols, or halides in the presence of a base.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[(1E)-3-[(3-hydroxypropyl)amino]-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(1E)-3-[(3-hydroxypropyl)amino]-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Steviol glycosides: Natural sweeteners with a similar glycoside structure.

    Manganese(II) iodide: A metal halide with different chemical properties but similar applications in catalysis.

Uniqueness

N-[(1E)-3-[(3-hydroxypropyl)amino]-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its furan ring and methoxyphenyl group provide distinct chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-[(E)-3-(3-hydroxypropylamino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-24-14-7-5-13(6-8-14)12-15(17(22)19-9-3-10-21)20-18(23)16-4-2-11-25-16/h2,4-8,11-12,21H,3,9-10H2,1H3,(H,19,22)(H,20,23)/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIQAYMFAJITFFN-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C(=O)NCCCO)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C(=O)NCCCO)/NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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